molecular formula C21H21N7O2 B2874483 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 893307-74-9

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2874483
CAS No.: 893307-74-9
M. Wt: 403.446
InChI Key: VPNOXARJWAVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide, is a structurally sophisticated small molecule investigated for its role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-established driver in numerous cancers, and this inhibitor is specifically designed to target both activating and resistance-conferring mutations, such as T790M, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) [https://pubmed.ncbi.nlm.nih.gov/29025229/]. Its molecular architecture, featuring the 1,2,4-oxadiazole and 1,2,3-triazole heterocycles, is characteristic of compounds that exhibit high affinity and selectivity for the ATP-binding pocket of mutant EGFR. The primary research value of this compound lies in its application as a tool compound to study EGFR-driven oncogenic signaling pathways, to probe mechanisms of drug resistance, and to evaluate combination therapies in preclinical models. Researchers utilize this inhibitor to gain critical insights into cell proliferation, apoptosis, and metastasis, providing a foundation for the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-12-7-9-15(10-8-12)20-24-21(30-26-20)18-19(22)28(27-25-18)11-16(29)23-17-13(2)5-4-6-14(17)3/h4-10H,11,22H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNOXARJWAVTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=C(C=CC=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide (CAS Number: 893307-74-9) is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N7O2C_{21}H_{21}N_{7}O_{2} with a molecular weight of approximately 403.4 g/mol. The structure comprises various functional groups including an oxadiazole ring and a triazole moiety which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC21H21N7O2
Molecular Weight403.4 g/mol
CAS Number893307-74-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to the one have shown effectiveness against various bacterial strains. For instance, derivatives containing oxadiazole rings have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

In vitro studies indicated that the compound exhibits moderate antimicrobial activity against a panel of pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The triazole and oxadiazole moieties in the compound are associated with anticancer activities. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For example, a related oxadiazole derivative demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating effective inhibition .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
  • Receptor Modulation : It may interact with specific receptors or proteins involved in signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various oxadiazole derivatives found that those with modifications similar to our compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation into related compounds reported that certain derivatives showed promising cytotoxicity against multiple cancer cell lines, reinforcing the potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazole-oxadiazole hybrids, which are studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Reported Activity Crystallographic Method
Target Compound 1,2,3-triazole + 1,2,4-oxadiazole 4-methylphenyl, 2,6-dimethylphenyl, acetamide Under investigation SHELXL refinement
5-(4-chlorophenyl)-3-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole + triazole 4-chlorophenyl Antifungal (IC₅₀: 8.2 μM) SHELXS
N-(2,6-diethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]acetamide Triazole + oxadiazole Phenyl, 2,6-diethylphenyl COX-2 inhibition (Ki: 0.3 nM) SHELXL
2-{5-nitro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4-dimethylphenyl)acetamide Triazole + oxadiazole 4-fluorophenyl, nitro group Anticancer (EC₅₀: 1.5 μM) Not reported

Key Findings:

Bioactivity: The target compound lacks nitro or halogen substituents present in analogues with reported antifungal or anticancer activity. The amino group may enhance solubility but reduce electrophilic reactivity compared to nitro-substituted derivatives.

Crystallography : Structural data for the target compound were refined using SHELXL, ensuring high precision in conformational analysis (e.g., dihedral angles between triazole and oxadiazole rings: 12.5°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.